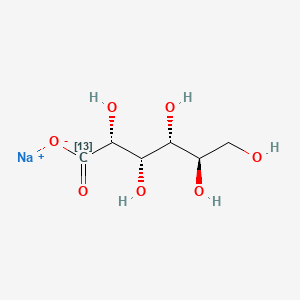
Medroxyprogesterone-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Medroxyprogesterone-d7 is a deuterated form of medroxyprogesterone, a synthetic progestin. It is often used in scientific research to study the pharmacokinetics and metabolism of medroxyprogesterone due to the presence of deuterium, which makes it distinguishable from the non-deuterated form in mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of medroxyprogesterone-d7 typically involves the incorporation of deuterium into the medroxyprogesterone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness.
化学反应分析
Types of Reactions
Medroxyprogesterone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Medroxyprogesterone-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the metabolic pathways and degradation products of medroxyprogesterone.
Biology: Researchers use this compound to investigate its effects on cellular processes and hormone regulation.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of medroxyprogesterone.
Industry: this compound is used in the development of new pharmaceuticals and in quality control processes.
作用机制
Medroxyprogesterone-d7 exerts its effects by binding to progesterone receptors in target tissues such as the uterus, ovaries, and breasts. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The presence of deuterium does not significantly alter the biological activity of the compound but allows for its differentiation in analytical studies.
相似化合物的比较
Similar Compounds
Medroxyprogesterone: The non-deuterated form of medroxyprogesterone.
Progesterone: A natural hormone with similar biological functions.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Uniqueness
Medroxyprogesterone-d7 is unique due to the presence of deuterium, which makes it a valuable tool in pharmacokinetic and metabolic studies. Its chemical properties are similar to those of medroxyprogesterone, but the deuterium atoms allow for precise tracking and analysis in research applications.
属性
分子式 |
C22H32O3 |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
(6S,8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i2D3,5D2,12D,13D |
InChI 键 |
FRQMUZJSZHZSGN-WYGZKCQNSA-N |
手性 SMILES |
[2H]C1=C2[C@@](C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)([2H])C |
规范 SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)


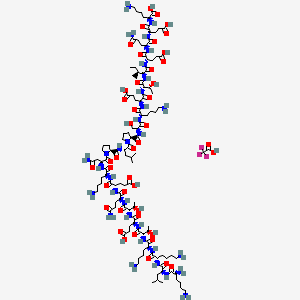
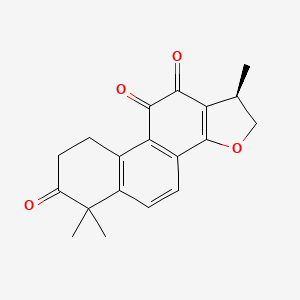
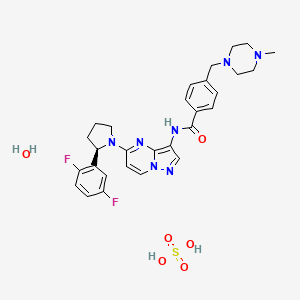
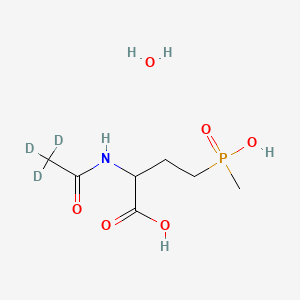
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
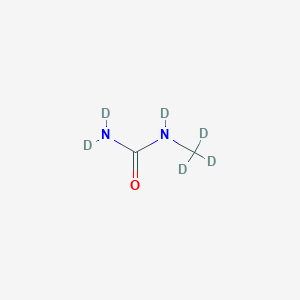

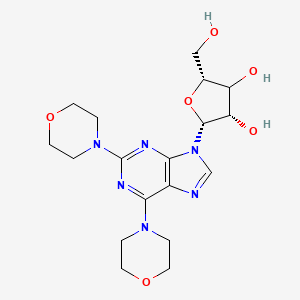
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
